molecular formula C21H28N2 B5968359 1-(2,3-dimethylphenyl)-4-(4-ethylbenzyl)piperazine

1-(2,3-dimethylphenyl)-4-(4-ethylbenzyl)piperazine

Cat. No.: B5968359
M. Wt: 308.5 g/mol
InChI Key: NOMWNDREPWZDTC-UHFFFAOYSA-N
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Description

1-(2,3-Dimethylphenyl)-4-(4-ethylbenzyl)piperazine is an organic compound belonging to the piperazine family Piperazines are heterocyclic amines characterized by a six-membered ring containing two nitrogen atoms at opposite positions This particular compound features a piperazine core substituted with a 2,3-dimethylphenyl group and a 4-ethylbenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-dimethylphenyl)-4-(4-ethylbenzyl)piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2,3-dimethylphenylamine and 4-ethylbenzyl chloride.

    Formation of Piperazine Ring: The 2,3-dimethylphenylamine undergoes a nucleophilic substitution reaction with 1,2-dichloroethane to form 1-(2,3-dimethylphenyl)piperazine.

    Substitution Reaction: The resulting 1-(2,3-dimethylphenyl)piperazine is then reacted with 4-ethylbenzyl chloride in the presence of a base such as potassium carbonate to yield the final product, this compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Dimethylphenyl)-4-(4-ethylbenzyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present in the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation

Major Products:

    Oxidation: Ketones, carboxylic acids

    Reduction: Reduced aromatic rings or nitro groups

    Substitution: Nitro, sulfonic, or halogenated derivatives

Scientific Research Applications

1-(2,3-Dimethylphenyl)-4-(4-ethylbenzyl)piperazine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive piperazine derivatives.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2,3-dimethylphenyl)-4-(4-ethylbenzyl)piperazine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The exact pathways and targets would require further experimental validation to elucidate.

Comparison with Similar Compounds

    1-(2,3-Dimethylphenyl)piperazine: Lacks the 4-ethylbenzyl group, potentially altering its biological activity and chemical reactivity.

    1-(4-Ethylbenzyl)piperazine: Lacks the 2,3-dimethylphenyl group, which may affect its overall properties.

    1-Benzylpiperazine: A simpler analog without the additional methyl and ethyl groups, often used as a reference compound in studies.

Properties

IUPAC Name

1-(2,3-dimethylphenyl)-4-[(4-ethylphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2/c1-4-19-8-10-20(11-9-19)16-22-12-14-23(15-13-22)21-7-5-6-17(2)18(21)3/h5-11H,4,12-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOMWNDREPWZDTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN2CCN(CC2)C3=CC=CC(=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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